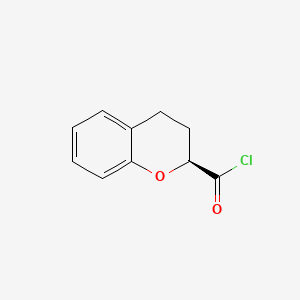

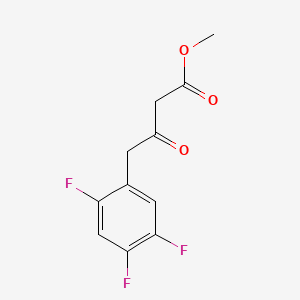

![molecular formula C19H16O B590802 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene CAS No. 94305-25-6](/img/structure/B590802.png)

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a chemical compound . It is an important class of heterocyclic compounds with a simple structure .

Synthesis Analysis

The synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene employs a divergent synthesis approach using ortho-alkynylarylketones as common precursors . The process involves silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene include silver-catalyzed ketonization, double intramolecular cyclization, and decarboxylation . These reactions lead to the formation of polycarbonyl intermediates, a lactone, and a phenyl ring .Scientific Research Applications

Anticancer Activity

The chromene scaffold is known for its potential in anticancer therapy. Research has shown that derivatives of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene exhibit significant anticancer activities. These compounds can interfere with various cellular pathways, leading to the inhibition of cancer cell proliferation and inducing apoptosis .

Anticonvulsant Properties

Compounds based on the chromene structure have been investigated for their anticonvulsant properties. They are found to be effective in the treatment of epilepsy and other seizure disorders, providing a new avenue for the development of antiepileptic drugs .

Antimicrobial Effects

The antimicrobial potency of chromene derivatives has been explored against different Gram-negative and positive bacterial strains. This makes them valuable in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticholinesterase Activity

Chromene-based compounds have shown inhibitory activity against cholinesterase enzymes. This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a crucial role in managing symptoms .

Antituberculosis Potential

The fight against tuberculosis (TB) has been bolstered by the discovery of chromene derivatives with antituberculosis activity. These compounds offer a promising strategy for developing new TB treatments, which is critical given the global burden of the disease .

Antidiabetic Applications

Research into the antidiabetic effects of chromene derivatives has yielded positive results. These compounds have been found to exhibit activities that can be harnessed for the management of diabetes, providing a potential pathway for novel antidiabetic therapies .

Future Directions

The future directions for the study of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene could involve exploring its potential biological activities further . The development of new synthetic strategies and the design of potent leads of 2H/4H-ch analogs for promising biological activities could also be areas of future research .

properties

IUPAC Name |

4-phenyl-3,4-dihydro-2H-benzo[h]chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZWVOLRBCTKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)